An inositol

Beschreibung

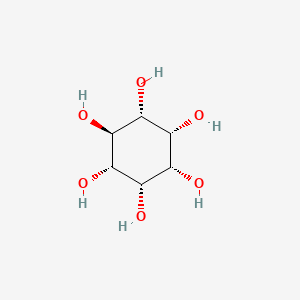

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Inositol Stereoisomers and their Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol, a carbocyclic sugar, is a vital molecule in numerous cellular processes. It exists as nine distinct stereoisomers, with myo-inositol being the most abundant and well-studied in eukaryotes. These stereoisomers, differing only in the spatial orientation of their hydroxyl groups, exhibit a remarkable diversity of biological functions, ranging from acting as second messengers in critical signaling pathways to modulating protein aggregation in neurodegenerative diseases. This technical guide provides a comprehensive overview of the core biological functions of inositol stereoisomers, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows to support research and drug development efforts.

Core Inositol Stereoisomers and Their Biological Functions

The biological activities of inositol stereoisomers are diverse and often specific to the particular isomer. The most extensively studied isomers include myo-inositol, D-chiro-inositol, and scyllo-inositol, each with distinct roles in cellular physiology and pathology. Other stereoisomers, such as epi-inositol and allo-inositol, are also gaining attention for their potential therapeutic properties.

myo-Inositol: The Central Player in Cellular Signaling

myo-Inositol is the most prevalent inositol isomer in mammalian tissues and serves as the precursor for a vast array of signaling molecules, including inositol phosphates and phosphoinositides.[1] Its primary functions include:

-

Phosphoinositide Signaling: myo-Inositol is a fundamental component of the phosphatidylinositol (PI) signaling pathway. It is incorporated into phosphatidylinositol, which is then phosphorylated to form various phosphoinositides (PIPs). The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular responses.

-

Insulin Signal Transduction: myo-Inositol plays a role in insulin signaling by contributing to the formation of inositol phosphoglycans (IPGs), which are considered second messengers of insulin action.[3][4] It has been shown to improve insulin sensitivity and glucose uptake in various tissues.[1][5]

-

Other Functions: myo-Inositol is also involved in cytoskeleton assembly, nerve guidance, and the regulation of cell membrane potential.[1]

D-chiro-Inositol: A Key Regulator of Insulin Action

D-chiro-Inositol is another critical player in insulin signaling, often working in concert with myo-inositol. Its primary roles include:

-

Insulin Sensitization: D-chiro-Inositol is involved in the insulin signaling cascade and has been shown to enhance insulin sensitivity.[6] It is a component of an inositol phosphoglycan that activates key enzymes in glucose metabolism, such as pyruvate dehydrogenase.[6]

-

Glycogen Synthesis: D-chiro-Inositol is particularly important in tissues that store glycogen, such as the liver and muscle, where it promotes glycogen synthesis.[7]

-

PCOS and Metabolic Syndrome: Due to its role in insulin signaling, D-chiro-inositol supplementation, often in combination with myo-inositol, has been extensively studied for the management of polycystic ovary syndrome (PCOS) and metabolic syndrome.[8]

scyllo-Inositol: A Potential Therapeutic for Alzheimer's Disease

scyllo-Inositol has garnered significant interest for its potential neuroprotective effects, particularly in the context of Alzheimer's disease. Its main function in this regard is:

-

Inhibition of Amyloid-β Aggregation: scyllo-Inositol has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[9][10][11] It is believed to stabilize a non-toxic conformation of Aβ oligomers, preventing their assembly into neurotoxic fibrils.[10][11] This interaction appears to be stereospecific, with scyllo-inositol being more effective than some other isomers.[10]

Other Inositol Stereoisomers: Emerging Roles

Research into the biological functions of other inositol stereoisomers is ongoing, with several showing promise in various therapeutic areas:

-

epi-Inositol: This isomer has demonstrated the ability to inhibit Aβ aggregation, similar to scyllo-inositol.[10] It has also been shown to regulate the expression of the INO1 gene, which is involved in inositol biosynthesis.[12]

-

allo-Inositol: allo-Inositol has also been identified as an in vitro inhibitor of Aβ aggregation.[9]

-

muco-Inositol and neo-Inositol: The biological functions of these naturally occurring isomers are not yet well understood.[9]

Quantitative Data on Biological Functions

The following table summarizes key quantitative data related to the biological activities of various inositol stereoisomers.

| Stereoisomer | Biological Activity | Quantitative Data | Reference(s) |

| myo-Inositol | Inhibition of intestinal glucose absorption | IC50 = 28.23 ± 6.01% | [13] |

| Promotion of muscle glucose uptake (with insulin) | GU50 = 2.68 ± 0.75% | [13] | |

| Promotion of muscle glucose uptake (without insulin) | GU50 = 8.61 ± 0.55% | [13] | |

| scyllo-Inositol | Binding to Aβ(16-22) protofibrils | Affinity = 0.2-0.5 mM | [11] |

| Inhibition of oAβ42-induced PtdIns(4,5)P2 disruption | Effective at 5 μM | [2] | |

| chiro-Inositol | Binding to Aβ(16-22) protofibrils | Affinity = 0.2-0.5 mM | [11] |

| Effect on oAβ42-induced PtdIns(4,5)P2 disruption | Ineffective | [2] | |

| epi-Inositol | Induction of β-structure in Aβ42 | Effective | [10] |

| allo-Inositol | Inhibition of Aβ aggregation in vitro | Identified as an inhibitor | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of inositol stereoisomers.

Protocol 1: Quantification of Inositol Phosphates by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of inositol phosphates from biological samples using anion-exchange HPLC.

Materials and Reagents:

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

Anion-exchange HPLC column (e.g., Whatman Partisphere SAX)

-

HPLC system with a gradient pump and a detector (e.g., UV or radioactivity detector)

-

Mobile phase A: Deionized water

-

Mobile phase B: Ammonium phosphate buffer (e.g., 1.25 M (NH4)2HPO4, adjusted to pH 3.8 with H3PO4)

-

Inositol phosphate standards

-

Scintillation counter and fluid (for radiolabeled samples)

Procedure:

-

Sample Extraction:

-

Homogenize cells or tissues in ice-cold perchloric acid (e.g., 0.5 M).

-

Centrifuge to pellet the protein precipitate.

-

Neutralize the supernatant with potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

The resulting supernatant contains the inositol phosphates.

-

-

HPLC Analysis:

-

Equilibrate the anion-exchange column with mobile phase A.

-

Inject the extracted sample onto the column.

-

Elute the inositol phosphates using a linear gradient of mobile phase B. A typical gradient might be from 0% to 100% B over 60-90 minutes.

-

Monitor the elution profile using the detector. For radiolabeled samples, collect fractions and determine radioactivity by scintillation counting.

-

Identify and quantify the different inositol phosphate species by comparing their retention times and peak areas to those of known standards.

-

Protocol 2: Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition

This protocol describes a common method to screen for inhibitors of amyloid-β fibril formation using the fluorescent dye Thioflavin T.

Materials and Reagents:

-

Amyloid-β (Aβ) peptide (e.g., Aβ42)

-

Inositol stereoisomer stock solutions

-

Thioflavin T (ThT) stock solution (e.g., 5 mM in DMSO)

-

Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

-

Preparation of Aβ Monomers:

-

Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) to break down pre-existing aggregates.

-

Evaporate the solvent to form a peptide film.

-

Resuspend the peptide film in a small volume of DMSO and then dilute to the final working concentration in the assay buffer.

-

-

Aggregation Assay:

-

In a 96-well plate, combine the Aβ monomer solution with the inositol stereoisomer at various concentrations. Include a control well with Aβ and no inhibitor.

-

Add ThT to each well to a final concentration of ~10-20 µM.

-

Incubate the plate at 37°C with intermittent shaking.

-

Monitor the fluorescence intensity at regular intervals over time (e.g., every 30 minutes for 24-48 hours).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each condition.

-

An increase in fluorescence indicates the formation of amyloid fibrils.

-

The effectiveness of an inhibitor is determined by its ability to reduce the rate and extent of the fluorescence increase compared to the control. The IC50 value can be calculated from the dose-response curve.

-

Protocol 3: Cell-Based Assay for Insulin Signaling

This protocol outlines a method to assess the effect of inositol stereoisomers on insulin-stimulated glucose uptake in a cell culture model.

Materials and Reagents:

-

Adipocyte or myocyte cell line (e.g., 3T3-L1 adipocytes or L6 myotubes)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Insulin solution

-

Inositol stereoisomer solutions

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose or a non-radioactive glucose analog and detection kit

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Cell Culture and Differentiation:

-

Culture the cells to confluence and differentiate them into mature adipocytes or myotubes according to standard protocols.

-

-

Insulin Stimulation and Glucose Uptake:

-

Serum-starve the differentiated cells for a few hours.

-

Pre-incubate the cells with the desired concentrations of the inositol stereoisomer for a specified time.

-

Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) for a short period (e.g., 20 minutes). Include a basal (no insulin) control.

-

Wash the cells with KRH buffer.

-

Add KRH buffer containing 2-deoxy-D-[³H]glucose and incubate for a short time (e.g., 5-10 minutes) to measure glucose uptake.

-

Stop the uptake by washing the cells with ice-cold KRH buffer.

-

-

Quantification and Analysis:

-

Lyse the cells and measure the amount of incorporated radiolabeled glucose using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of each sample.

-

Compare the insulin-stimulated glucose uptake in the presence and absence of the inositol stereoisomer to determine its effect on insulin sensitivity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oligomeric amyloid-β peptide disrupts phosphatidylinositol-4,5-bisphosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 4. D-Chiro-Inositol Glycans in Insulin Signaling and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of Myo-inositol on Glucose Metabolic in Diabetes Rats [ideas.repec.org]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 9. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Binding mechanism of inositol stereoisomers to monomers and aggregates of Aβ(16-22) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Myo-inositol inhibits intestinal glucose absorption and promotes muscle glucose uptake: a dual approach study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Myo-Inositol in Eukaryotic Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic sugar, is a fundamental component of eukaryotic cell signaling, serving as a precursor to a diverse array of signaling molecules. Its involvement extends from the well-characterized phosphatidylinositol (PI) signaling pathway, which governs a multitude of cellular processes including proliferation, differentiation, and apoptosis, to more recently elucidated roles in cytoskeletal dynamics, gene expression, and DNA repair. This technical guide provides an in-depth exploration of the core functions of myo-inositol in cell signaling, offering detailed insights into the key pathways, quantitative data on inositol phosphate concentrations, and comprehensive experimental protocols for their study.

Core Signaling Pathways Involving Myo-Inositol

The signaling capabilities of myo-inositol are realized through its phosphorylated derivatives, primarily inositol phosphates (InsPs) and phosphoinositides (PIPs). These molecules act as second messengers, docking sites for proteins, and allosteric regulators of enzymes, orchestrating a complex network of intracellular communication.

The Phosphatidylinositol (PI) Signaling Pathway: IP3/DAG Branch

The canonical PI signaling pathway is initiated by the activation of phospholipase C (PLC) in response to extracellular stimuli. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phosphoinositide, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3]

-

Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[3] The subsequent rise in intracellular Ca2+ concentration activates a plethora of downstream effectors, including calmodulin and various protein kinases, leading to cellular responses such as muscle contraction, neurotransmitter release, and gene transcription.[4]

-

Diacylglycerol (DAG): Remaining in the plasma membrane, DAG activates protein kinase C (PKC), which in turn phosphorylates a wide range of protein substrates, influencing processes like cell growth, differentiation, and inflammation.[5][6]

The PI3K/Akt Signaling Pathway

Another critical branch of myo-inositol signaling involves the phosphorylation of phosphoinositides by phosphoinositide 3-kinases (PI3Ks). The activation of PI3K, often downstream of receptor tyrosine kinases (RTKs), leads to the conversion of PIP2 to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[3][9] This recruitment to the membrane facilitates the phosphorylation and full activation of Akt by other kinases like PDK1 and mTORC2.[8][10] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, proliferation, and metabolism.[10]

Higher Inositol Phosphates and Pyrophosphates

Beyond IP3, a cascade of kinases and phosphatases generates a series of higher inositol phosphates (InsP4, InsP5, InsP6) and inositol pyrophosphates (PP-IPs), each with distinct signaling roles.[1][11]

-

Inositol Hexakisphosphate (InsP6 or Phytic Acid): InsP6 is implicated in a variety of nuclear processes, including chromatin remodeling, gene transcription, and DNA repair.[12][13] It can modulate the activity of DNA-dependent protein kinase (DNA-PK), a key enzyme in non-homologous end joining (NHEJ) DNA repair.[7]

-

Inositol Pyrophosphates (PP-IPs): These high-energy molecules, such as 5-IP7 and 1,5-IP8, are involved in sensing cellular energy status and phosphate homeostasis.[1][14] They can act as allosteric regulators or through a process called protein pyrophosphorylation, where a pyrophosphate group is transferred to a protein.[11]

Myo-Inositol and Cytoskeletal Remodeling

Myo-inositol signaling is intricately linked to the dynamic regulation of the actin cytoskeleton. Phosphoinositides, particularly PIP2, play a crucial role in modulating the activity of Rho family GTPases (such as RhoA, Rac1, and Cdc42), which are master regulators of actin polymerization and organization.[15][16][17] PIP2 can influence the localization and activation of proteins that control actin nucleation, branching, and filament assembly, thereby impacting cell motility, adhesion, and cytokinesis.[18]

Quantitative Data on Myo-Inositol and its Derivatives

The cellular concentrations of myo-inositol and its phosphorylated derivatives are tightly regulated and fluctuate in response to various stimuli. The following tables summarize representative quantitative data from the literature.

Table 1: Cellular Concentrations of Myo-Inositol

| Cell Line | Myo-Inositol Concentration (nmol/mg of protein) | Reference |

| HepG2 | 7.7 ± 0.9 | [19] |

| HeLa | 34.9 ± 10.7 | [19] |

| HCT116 | 36.4 ± 9.9 | [19] |

| HEK293T | 58.9 ± 8.3 | [19] |

| MDA-MB-231 | 672.6 ± 166.9 | [19] |

Table 2: Basal and Stimulated Levels of Inositol Phosphates

| Inositol Phosphate | Cell Type | Condition | Concentration | Reference |

| Ins(1,4,5)P3 | Platelets | Resting | 1-4 pmol/10⁸ cells | [20] |

| Ins(1,4,5)P3 | Platelets | Thrombin-stimulated | 10-30 pmol/10⁸ cells | [20] |

| Ins(1,4,5)P3 | Vertebrate Skeletal Muscle | Resting | 1.2-2.5 µM | [21] |

| Ins(1,4,5)P3 | Vertebrate Skeletal Muscle | Tetanic Stimulation | Up to 4.2 µM | [21] |

| Ins(1,4)P2 | Vertebrate Skeletal Muscle | Resting | 3.5-6.9 µM | [21] |

| Ins(1,4)P2 | Vertebrate Skeletal Muscle | Tetanic Stimulation | Up to 11.3 µM | [21] |

| InsP6 | Vertebrate Skeletal Muscle | Resting | 3.2-4.6 µM | [21] |

Experimental Protocols

The study of myo-inositol signaling employs a range of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Metabolic Labeling of Inositol Phosphates with [³H]-myo-inositol

This method allows for the tracking and quantification of inositol phosphates by incorporating a radioactive isotope.

Protocol:

-

Cell Culture: Culture cells to the desired confluency in standard growth medium.

-

Pre-labeling: Rinse cells with phosphate-buffered saline (PBS) and then incubate in inositol-free medium for 30 minutes to deplete intracellular inositol stores.[22]

-

Labeling: Replace the medium with fresh inositol-free medium supplemented with [³H]-myo-inositol (typically 10 µCi/mL) and dialyzed serum. Incubate the cells for 24-72 hours to allow for the incorporation of the radiolabel into the inositol phosphate pool.[22][23][24]

-

Cell Lysis and Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding a solution of 1M HCl followed by methanol.[22]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Add chloroform to the lysate, vortex vigorously, and centrifuge to separate the aqueous and organic phases.

-

Carefully collect the upper aqueous phase, which contains the water-soluble inositol phosphates.[4]

-

-

HPLC Analysis:

-

Quantification:

-

Collect fractions from the HPLC eluate.

-

Measure the radioactivity in each fraction using a scintillation counter.

-

The amount of each inositol phosphate is proportional to the radioactivity detected in the corresponding peak.

-

Quantification of Inositol Phosphates by Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive and specific method for the absolute quantification of inositol phosphates without the need for radioactive labeling.

Protocol:

-

Sample Preparation:

-

Homogenize cells or tissues in an appropriate buffer.

-

Perform a lipid extraction using an acidified chloroform/methanol mixture to separate the phosphoinositides (in the organic phase) from the soluble inositol phosphates (in the aqueous phase).[6]

-

-

Chromatographic Separation:

-

For liquid chromatography-mass spectrometry (LC-MS), separate the inositol phosphates on a suitable column, such as an anion-exchange or porous graphitic carbon column.[25]

-

-

Mass Spectrometry Analysis:

-

Introduce the separated analytes into the mass spectrometer using an electrospray ionization (ESI) source.[6][14]

-

Perform tandem mass spectrometry (MS/MS) for specific identification and quantification of each inositol phosphate isomer. This involves selecting a precursor ion (the specific inositol phosphate) and fragmenting it to produce characteristic product ions.

-

-

Quantification:

-

Include a known amount of a stable isotope-labeled internal standard for each analyte of interest in the initial sample.

-

Quantify the endogenous inositol phosphates by comparing their peak areas to those of the internal standards.[27]

-

Analysis of Phosphoinositides by Mass Spectrometry (MS)

This protocol focuses on the analysis of the lipid-soluble phosphoinositides.

Protocol:

-

Lipid Extraction:

-

Homogenize cells or tissues.

-

Perform a Bligh-Dyer or a modified acidic lipid extraction to isolate the total lipid fraction, which contains the phosphoinositides.[6]

-

-

Derivatization (Optional but often necessary):

-

To improve chromatographic separation and ionization efficiency, phosphoinositides can be deacylated to their glycerophosphoinositol (GroPI) backbones.

-

-

Chromatographic Separation:

-

Separate the different phosphoinositide species using normal-phase or reversed-phase liquid chromatography.

-

-

Mass Spectrometry Analysis:

-

Utilize ESI-MS or matrix-assisted laser desorption/ionization (MALDI)-MS for the analysis.[2]

-

Tandem MS (MS/MS) is crucial for identifying the specific fatty acid chains attached to the glycerol backbone and the phosphorylation pattern of the inositol headgroup.

-

-

Quantification:

-

Use appropriate internal standards, such as phosphoinositides with known fatty acid compositions that are not naturally abundant in the sample.

-

Quantify by comparing the signal intensities of the endogenous phosphoinositides to the internal standards.

-

Conclusion

Myo-inositol is a central player in a sophisticated and highly interconnected signaling network that governs a vast array of eukaryotic cellular functions. From the rapid generation of second messengers in the canonical PI pathway to the nuanced regulation of nuclear events by higher inositol phosphates, the versatility of this simple sugar is remarkable. A thorough understanding of these signaling pathways, supported by robust quantitative data and precise experimental methodologies, is crucial for researchers and drug development professionals seeking to unravel the complexities of cellular communication and identify novel therapeutic targets for a wide range of diseases, including cancer, diabetes, and neurological disorders. The continued development of advanced analytical techniques will undoubtedly shed further light on the intricate and vital roles of myo-inositol in cellular life.

References

- 1. mdpi.com [mdpi.com]

- 2. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Chromatin Remodeling by Inositol Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inositol Hexaphosphate (InsP6) Activates the HDAC1/3 Epigenetic Axis to Maintain Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Phosphoinositides and Rho Proteins Spatially Regulate Actin Polymerization to Initiate and Maintain Directed Movement in a One-Dimensional Model of a Motile Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Rho GTPases, phosphoinositides, and actin | Semantic Scholar [semanticscholar.org]

- 19. d-nb.info [d-nb.info]

- 20. Determination of basal and stimulated levels of inositol triphosphate in [32P]orthophosphate-labeled platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. sites.bu.edu [sites.bu.edu]

- 23. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]

- 27. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Inositol in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway of myo-inositol in mammalian cells. It delves into the key enzymatic steps, regulatory mechanisms, and its intersection with critical signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in cellular biology, neuroscience, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this vital metabolic pathway.

Introduction to myo-Inositol

myo-Inositol, a carbocyclic sugar, is a fundamental component in all eukaryotic cells, playing a pivotal role in a myriad of cellular processes. It serves as a precursor for the synthesis of a diverse array of signaling molecules, including inositol phosphates, phosphoinositides, and inositol pyrophosphates.[1] These molecules are integral to the regulation of cell signaling, membrane trafficking, and the maintenance of ion channel function. Perturbations in inositol homeostasis have been implicated in a range of human pathologies, including neurological disorders, metabolic diseases, and cancer, making its biosynthetic pathway a critical area of study and a potential target for therapeutic intervention.[2]

Mammalian cells acquire myo-inositol through two primary mechanisms: uptake from the extracellular environment via specific transporters and de novo biosynthesis from glucose-6-phosphate.[3][4] The endogenous synthesis of inositol is particularly crucial in tissues with limited access to extracellular inositol, such as the brain.[5]

The Core Biosynthesis Pathway of myo-Inositol

The de novo synthesis of myo-inositol in mammalian cells is a two-step enzymatic process that converts glucose-6-phosphate, an intermediate of glycolysis, into free myo-inositol.

Step 1: Isomerization of Glucose-6-Phosphate

The first and rate-limiting step is the conversion of D-glucose-6-phosphate to 1D-myo-inositol-3-phosphate (Ins(3)P1).[1][6] This complex isomerization and cyclization reaction is catalyzed by the enzyme myo-inositol-3-phosphate synthase (MIPS) , encoded by the ISYNA1 gene in mammals.[7][8] The reaction requires NAD+ as a cofactor, although there is no net consumption of NAD+ in the overall conversion.[9]

Step 2: Dephosphorylation of myo-Inositol-3-Phosphate

In the final step, 1D-myo-inositol-3-phosphate is dephosphorylated to yield free myo-inositol and inorganic phosphate. This hydrolysis reaction is catalyzed by the enzyme inositol monophosphatase (IMPase) .[10][11] IMPase is a magnesium-dependent enzyme with broad substrate specificity, capable of hydrolyzing various inositol monophosphates.[12][13]

Regulation of myo-Inositol Biosynthesis

The biosynthesis of inositol is tightly regulated to maintain cellular homeostasis. This regulation occurs at both the transcriptional and post-translational levels.

A key negative regulator of inositol synthesis is inositol hexakisphosphate kinase 1 (IP6K1) .[5] In a mechanism mediated by phosphatidic acid (PA) , IP6K1 translocates to the nucleus where it represses the transcription of the ISYNA1 gene, likely through increasing DNA methylation of its promoter.[5][14][15] This creates a feedback loop where products of inositol metabolism can regulate its own synthesis.

Intersection with Major Signaling Pathways

myo-Inositol is the precursor to a vast network of signaling molecules. The core biosynthesis pathway, therefore, provides the foundational substrate for these critical signaling cascades.

The Phosphatidylinositol (PI) Signaling Pathway

Once synthesized, myo-inositol can be incorporated into phosphatidylinositol (PI), a membrane lipid. A series of phosphorylation events catalyzed by PI kinases leads to the formation of various phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key substrate for phospholipase C (PLC), which, upon activation by various cell surface receptors, cleaves PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][16]

IP3 and Calcium Signaling

IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3][5][10] This elevation in intracellular Ca2+ concentration mediates a wide range of cellular responses, including muscle contraction, neurotransmitter release, and gene transcription.[1][5]

The PI3K/Akt Signaling Pathway

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphoinositides.[17] The product of PI3K activity on PIP2 is phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[4] The recruitment of Akt to the membrane leads to its activation, initiating a signaling cascade that promotes cell growth, proliferation, survival, and metabolism.[18] The biosynthesis of inositol is therefore upstream of this critical oncogenic and metabolic pathway.

Quantitative Data on Inositol Biosynthesis

The following tables summarize key quantitative parameters related to the inositol biosynthesis pathway in mammalian cells.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Inhibitors | Cell/Tissue Source |

| IMPase | myo-Inositol-1-phosphate | 90 ± 5 µM | Not specified | Li⁺ (Kᵢ = 1.19 ± 0.18 mM, uncompetitive), Ca²⁺ (Kᵢ = 123 ± 66 µM), Mn²⁺ (Kᵢ = 7.14 ± 0.47 µM) | Transformed human lymphocytes[12] |

| IMPase | myo-Inositol-1-phosphate | Not specified | Not specified | L-690,330 (competitive, pKᵢ = 5.5) | Not specified[19] |

Table 2: Intracellular Concentrations of Inositol and its Phosphates

| Metabolite | Concentration | Cell Line/Tissue | Notes |

| myo-Inositol | 7.7 ± 0.9 nmol/mg protein | HepG2 | [20] |

| myo-Inositol | 34.9 ± 10.7 nmol/mg protein | HeLa | [20] |

| myo-Inositol | 58.9 ± 8.3 nmol/mg protein | HEK293T | [20] |

| myo-Inositol | 36.4 ± 9.9 nmol/mg protein | HCT116 | [20] |

| myo-Inositol | 672.6 ± 166.9 nmol/mg protein | MDA-MB-231 | [20] |

| Inositol Pentakisphosphate (InsP5) | Increases during differentiation | HL60 cells | [9] |

| Inositol Hexakisphosphate (InsP6) | 15 - 60 µM | Most mammalian tissues | [6] |

| Inositol Pyrophosphate (IP7) | 1 - 5 µM | Most mammalian tissues | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inositol biosynthesis pathway.

MIPS Activity Assay

This protocol is adapted from a colorimetric method for determining MIPS activity by measuring the amount of inorganic phosphate liberated.[21][22]

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

D-glucose-6-phosphate (G6P) solution (4 mM)

-

NAD⁺ solution (1 mM)

-

Ammonium chloride (NH₄Cl) solution (10 mM)

-

Cell or tissue lysate containing MIPS

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Sodium periodate (NaIO₄) solution

-

Sodium sulfite (Na₂SO₃) solution (1 M)

-

Malachite green reagent or similar phosphate detection reagent

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM NAD⁺, and 10 mM NH₄Cl.

-

Enzyme Addition: Add the cell or tissue lysate (containing 4-8 mg of protein) to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding 4 mM G6P. The final reaction volume should be 500 µl.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Stop Reaction: Terminate the reaction by adding an equal volume of 20% TCA and incubate on ice for 10 minutes to precipitate the protein.

-

Clarification: Centrifuge the mixture to pellet the precipitated protein.

-